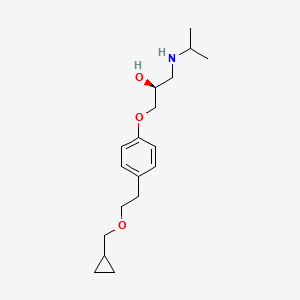
左布尼洛尔
描述
左布他洛尔是一种选择性β-肾上腺素受体拮抗剂,通常被称为β-受体阻滞剂。它主要用于降低眼压,治疗开角型青光眼和眼压升高等疾病。 左布他洛尔以贝他索隆的商品名被销售为眼科溶液 .
科学研究应用
作用机制
左布他洛尔通过选择性抑制β-1-肾上腺素受体发挥作用。这种抑制减少了眼睛房水的产生,从而降低眼压。确切的机制涉及β-肾上腺素受体的拮抗作用,从而减少了对环腺苷酸-蛋白激酶A途径的刺激。 此外,左布他洛尔的神经保护作用归因于其阻断钠和钙流入的能力 .
类似化合物:
贝他洛尔: 另一种用于治疗高血压和眼压升高的β-1-肾上腺素受体拮抗剂.
噻吗洛尔: 一种用于类似适应症的非选择性β-肾上腺素受体拮抗剂。
卡替洛尔: 一种具有内在拟交感神经活性的非选择性β-受体阻滞剂。
比较: 左布他洛尔由于其选择性β-1-肾上腺素受体抑制而独一无二,与噻吗洛尔和卡替洛尔等非选择性β-受体阻滞剂相比,其心血管副作用更少。 此外,其神经保护特性使其成为治疗青光眼的宝贵治疗剂 .
生化分析
Biochemical Properties
Levobetaxolol plays a significant role in biochemical reactions by selectively inhibiting β1-adrenergic receptors . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The compound interacts with various biomolecules, including enzymes and proteins involved in the cyclic adenosine monophosphate-protein kinase A pathway . Additionally, levobetaxolol’s antagonism of β-adrenergic receptors leads to vasoconstriction, reducing blood flow to the eye and further decreasing aqueous humor production .
Cellular Effects
Levobetaxolol influences various cellular processes, particularly in ocular cells. It reduces intraocular pressure by inhibiting the β1-adrenergic receptors, which decreases the production of aqueous humor . This compound also exhibits neuroprotective effects by blocking sodium and calcium influx, which can protect retinal ganglion cells from damage . Furthermore, levobetaxolol’s selective inhibition of β1-adrenergic receptors results in fewer cardiovascular side effects compared to non-selective beta-blockers .
Molecular Mechanism
The molecular mechanism of levobetaxolol involves its selective binding to β1-adrenergic receptors . This binding inhibits the stimulation of these receptors by catecholamines, leading to a reduction in the production of aqueous humor . Additionally, the compound’s ability to block sodium and calcium influx contributes to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of levobetaxolol have been observed to change over time. The compound is stable and maintains its efficacy in reducing intraocular pressure over extended periods . Long-term studies have shown that its neuroprotective effects may diminish over time, necessitating continuous monitoring and potential dosage adjustments . The stability and degradation of levobetaxolol in vitro and in vivo settings have been well-documented, ensuring its reliability in clinical applications .
Dosage Effects in Animal Models
In animal models, the effects of levobetaxolol vary with different dosages. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, levobetaxolol can cause bradycardia and hypotension, indicating a threshold beyond which the compound’s safety profile diminishes . These findings highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Levobetaxolol is primarily metabolized in the liver, with approximately 15% of the administered dose excreted as unchanged drug . The remaining portion is metabolized into various metabolites, which have negligible contributions to the compound’s clinical effects . The metabolic pathways involve hepatic enzymes that facilitate the breakdown and elimination of levobetaxolol from the body .
Transport and Distribution
Levobetaxolol is transported and distributed within cells and tissues through various mechanisms . The compound’s selective binding to β1-adrenergic receptors facilitates its localization in ocular tissues, where it exerts its therapeutic effects . Additionally, levobetaxolol’s lipophilic nature allows it to cross cell membranes easily, enhancing its distribution within target tissues .
Subcellular Localization
Levobetaxolol’s subcellular localization is primarily within the cytoplasm and cell membranes of ocular cells . The compound’s selective inhibition of β1-adrenergic receptors occurs at the cell membrane level, where these receptors are predominantly located . This localization is crucial for levobetaxolol’s efficacy in reducing intraocular pressure and providing neuroprotective effects .
准备方法
合成路线和反应条件: 左布他洛尔的合成涉及其盐酸盐的制备。该过程通常包括在受控条件下使苯氧基丙醇胺衍生物与异丙胺衍生物反应。 该反应在合适的溶剂和催化剂存在下进行,生成左布他洛尔盐酸盐 .
工业生产方法: 左布他洛尔的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 生产符合监管标准,满足药品使用的要求 .
化学反应分析
反应类型: 左布他洛尔经历各种化学反应,包括:
氧化: 左布他洛尔可以被氧化形成相应的氧化物。
还原: 还原反应可以将左布他洛尔转化为其还原形式。
取代: 左布他洛尔可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如氢化铝锂或硼氢化钠。
取代: 在适当条件下使用卤素或烷基化试剂等试剂。
形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成氧化物,而取代反应可能生成各种取代衍生物 .
相似化合物的比较
Betaxolol: Another beta-1-adrenergic antagonist used to treat hypertension and elevated intraocular pressure.
Timolol: A non-selective beta-adrenergic antagonist used for similar indications.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
Comparison: Levobetaxolol is unique due to its selective beta-1-adrenergic receptor inhibition, which results in fewer cardiovascular side effects compared to non-selective beta-blockers like timolol and carteolol. Additionally, its neuroprotective properties make it a valuable therapeutic agent in the treatment of glaucoma .
属性
IUPAC Name |
(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239341 | |
| Record name | Levobetaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism by which levobetaxolol lowers intraocular pressure is not known. It it thought that antagonism of β-adrenergic receptors may reduce the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway. It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production. β1 selective antagonists are less effective than non-selective β adrenergic receptor antagonists because β2 receptors make up the bulk of the population in the eye. They do, however, come with the benefit of reduced respiratory complications. | |
| Record name | Levobetaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
93221-48-8 | |
| Record name | (-)-Betaxolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93221-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobetaxolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093221488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobetaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levobetaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOBETAXOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O9XHA4TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


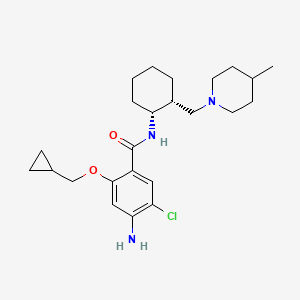
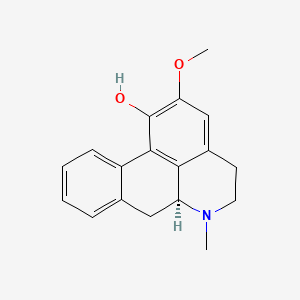
![(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1674868.png)


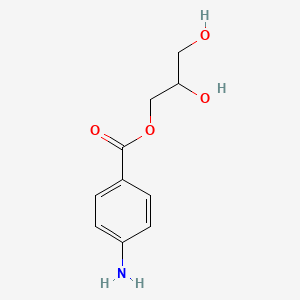
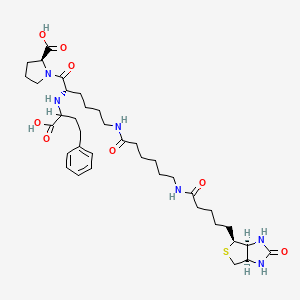
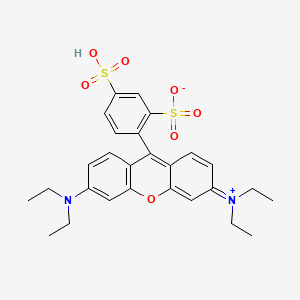

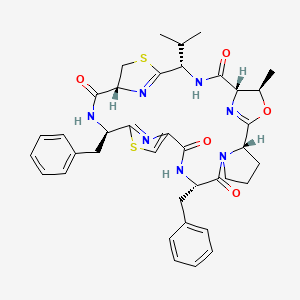

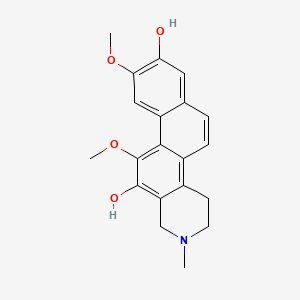
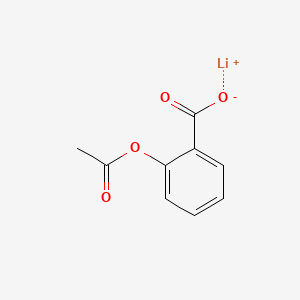
![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)
